4-Nonyl Phenol-13C6 Monoethoxylate
Description
Properties
CAS No. |
1346600-52-9 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
270.363 |
IUPAC Name |
2-(4-nonylphenoxy)ethanol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1 |
InChI Key |
KUXGUCNZFCVULO-BBONSKRCSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO |
Synonyms |
2-(4-Nonylphenoxy)ethanol-13C6; 2-(p-Nonylphenoxy)ethanol-13C6; 2-(4-Nonylphenoxy)ethyl Alcohol-13C6; 2-(p-Nonylphenoxy)ethanol-13C6; 4-Nonylphenol Monoethoxylate-13C6; Ethylene Glycol Mono-p-nonylphenyl Ether-13C6; Ethylene Glycol p-Nonylphenyl Ethe |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out by reacting 4-Nonyl Phenol-13C6 with ethylene oxide under basic conditions. The reaction is usually catalyzed by an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure range of 1-3 atm .
Industrial Production Methods
In industrial settings, the production of 4-Nonyl Phenol-13C6 Monoethoxylate follows a similar ethoxylation process but on a larger scale. The process involves continuous feeding of 4-Nonyl Phenol-13C6 and ethylene oxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenolic group can be reduced to form hydroquinones.
Substitution: The ethoxylate group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran.
Substitution: Common nucleophiles include halides and alkoxides. .
Major Products Formed
Scientific Research Applications
4-Nonyl Phenol-13C6 Monoethoxylate has various applications in scientific research, including:
Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.
Biology: Used to study the effects of endocrine disruptors on biological systems.
Medicine: Used in the development of drugs targeting estrogen receptors.
Industry: Used as a surfactant in detergents, emulsifiers, and wetting agents .
Mechanism of Action
The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors. The compound mimics the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various biological effects, including altered gene expression and cellular proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Variants
- 4-Nonylphenol Monoethoxylate (Unlabeled): The unlabeled counterpart (CAS: 104-35-8, molecular weight: 264.40 g/mol) lacks isotopic enrichment, making it less suitable for trace analysis due to matrix interference in MS . It is widely used as a reference in environmental toxicity studies but requires additional cleanup steps for accurate detection .
- 4-Nonylphenol Monoethoxylate-d₂: This deuterated variant (molecular weight: 266.41 g/mol) substitutes two hydrogen atoms with deuterium. While deuterated standards improve MS sensitivity, they exhibit slight chromatographic retention time shifts compared to ¹³C-labeled analogs, complicating co-elution studies .
Ethoxylation Degree
- 4-n-Nonylphenol Diethoxylate-¹³C₆: With two ethoxy groups (molecular formula: C₁₉¹³C₆H₃₂O₃), this compound is more hydrophilic than the monoethoxylate variant. It serves as an internal standard for quantifying di-ethoxylated NPEOs in ISO 18857-2-compliant methods .
- 4-tert-Octylphenol Diethoxylate-¹³C₆: Featuring a branched alkyl chain (tert-octyl) and two ethoxy groups (molecular weight: 300.38 g/mol), this compound is used to study branched NPEOs, which exhibit higher environmental persistence compared to linear nonylphenol derivatives .
Alkyl Chain Structure
- 4-tert-Octylphenol Derivatives: Branched alkyl chains (e.g., tert-octyl) increase resistance to microbial degradation, leading to prolonged environmental half-lives. In contrast, linear nonylphenol ethoxylates like 4-Nonyl Phenol-¹³C₆ Monoethoxylate are prioritized in regulatory monitoring due to their higher prevalence in industrial effluents .
Data Tables
Table 1: Structural and Analytical Properties
Detailed Research Findings
- Analytical Performance: The ¹³C₆ label in 4-Nonyl Phenol-¹³C₆ Monoethoxylate eliminates isotopic interference in MS, achieving detection limits as low as 0.1 µg/L in water samples .
- Environmental Monitoring: Linear NPEOs (e.g., 4-Nonyl Phenol-¹³C₆ Monoethoxylate) degrade faster than branched analogs, but their monoethoxylate forms are more toxic to aquatic organisms like Tilapia .
- Regulatory Compliance : The European Union’s REACH regulation restricts NPEO use in consumer products, driving demand for ¹³C-labeled standards to monitor compliance .
Q & A
Q. Table 1: Isotopic Standards for Analytical Differentiation
Q. Table 2: Key Degradation Parameters ()
| Condition | Half-Life (Days) | Major Metabolite |
|---|---|---|
| Aerobic, 25°C | 7–14 | Nonylphenol carboxylate |
| Anaerobic, 25°C | 21–28 | Nonylphenol |
Critical Considerations
- Isomer Complexity : Commercial 4-Nonyl Phenol-13C6 Monoethoxylate often contains branched isomers (e.g., 4-(3,6-dimethyl-3-heptyl)phenol-13C6), which require high-resolution MS/MS for differentiation .
- Regulatory Compliance : Follow ISO/CD 18857-2 for standardized analysis in water samples, ensuring comparability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
